molecular formula C10H7BrClN B1449134 4-Bromo-1-chloro-7-methylisoquinoline CAS No. 877263-70-2

4-Bromo-1-chloro-7-methylisoquinoline

Cat. No.: B1449134
CAS No.: 877263-70-2
M. Wt: 256.52 g/mol
InChI Key: RLZBFEFWWHJZNE-UHFFFAOYSA-N
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Description

4-Bromo-1-chloro-7-methylisoquinoline is a heterocyclic organic compound that belongs to the isoquinoline family. It contains a nitrogen atom in its ring structure and is characterized by the presence of bromine, chlorine, and methyl substituents. This compound has gained significant attention in the scientific community due to its potential biological activity and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-chloro-7-methylisoquinoline typically involves the bromination and chlorination of isoquinoline derivatives. One common method includes the bromination of isoquinoline hydrochlorides with bromine in nitrobenzene, followed by chlorination . The reaction conditions often require heating to achieve high yields.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale bromination and chlorination reactions under controlled conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-chloro-7-methylisoquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the ring structure.

Common Reagents and Conditions

    Bromine and Chlorine: Used for halogenation reactions.

    Nitrobenzene: Often used as a solvent in bromination reactions.

    Oxidizing and Reducing Agents: Various agents can be employed depending on the desired reaction.

Major Products Formed

The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

4-Bromo-1-chloro-7-methylisoquinoline has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing novel molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-1-chloro-7-methylisoquinoline involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to bind to specific receptors or enzymes, altering their activity and leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1-methylisoquinoline
  • 7-Bromo-4-chloro-6-methylquinoline
  • 7-Bromo-1-methylisoquinoline

Uniqueness

4-Bromo-1-chloro-7-methylisoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-bromo-1-chloro-7-methylisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClN/c1-6-2-3-7-8(4-6)10(12)13-5-9(7)11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLZBFEFWWHJZNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CN=C2Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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